7-(4-Oxobutyl)guanine

DNA Adductomics Carcinogenesis Biomarker Quantification

7-(4-Oxobutyl)guanine (CAS 123752-07-8; also known as 6 or 7OBuG) is a synthetically accessible, acyclic N7-alkylguanine adduct with a terminal aldehyde group. It was first identified and structurally characterized as a major DNA adduct formed from the metabolic activation of the hepatocarcinogen N-nitrosopyrrolidine (NPYR).

Molecular Formula C9H11N5O2
Molecular Weight 221.22 g/mol
CAS No. 123752-07-8
Cat. No. B044042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Oxobutyl)guanine
CAS123752-07-8
Synonyms7-(4-oxobutyl)guanine
Molecular FormulaC9H11N5O2
Molecular Weight221.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCCC=O)C(=O)N=C(N2)N
InChIInChI=1S/C9H11N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h4-5H,1-3H2,(H3,10,12,13,16)
InChIKeyFRBHAZWTNAYCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Oxobutyl)guanine (CAS 123752-07-8) for DNA Adduct Research: Sourcing the Authentic Acyclic Guanine Adduct Standard


7-(4-Oxobutyl)guanine (CAS 123752-07-8; also known as 6 or 7OBuG) is a synthetically accessible, acyclic N7-alkylguanine adduct with a terminal aldehyde group [1]. It was first identified and structurally characterized as a major DNA adduct formed from the metabolic activation of the hepatocarcinogen N-nitrosopyrrolidine (NPYR) [2]. Unlike many cyclic NPYR-DNA adducts, this compound features an acyclic formylalkyl side chain, a structural attribute that directly underpins its specific chemical reactivity and its application as a verifiable reference standard in quantitative DNA adduct analysis [1][2].

Why Generic Substitution of 7-(4-Oxobutyl)guanine Fails for NPYR Adduct Biomarker Studies


Generic substitution of 7-(4-oxobutyl)guanine with a different NPYR-derived adduct, such as the abundant cyclic 7,8-butanoguanine adduct (adduct 1 or 6), is not analytically or biologically valid. These adducts are formed through distinct chemical pathways, possess fundamentally different structures (acyclic vs. cyclic), and exist at vastly different levels in vivo [1]. The specific, quantifiable abundance of 7-(4-oxobutyl)guanine in target tissue, along with its unique chemical reactivity (e.g., air oxidation), means that using another adduct as a surrogate standard or biomarker would yield unverifiable quantitative data and fail to capture the distinct formation and repair kinetics of this specific acyclic lesion [2].

Quantitative Differentiation of 7-(4-Oxobutyl)guanine from Other NPYR-DNA Adducts: A Comparative Procurement Guide


Differential In Vivo Abundance of Acyclic vs. Major Cyclic NPYR-DNA Adducts in Rat Liver

The hepatic DNA level of 7-(4-oxobutyl)guanine (adduct 2) is substantially lower than that of the major cyclic 7,8-guanine adduct (adduct 1). When quantified in F344 rats 16 hours after a single i.p. dose of NPYR (450 mg/kg), the target adduct 2 level was 643 ± 9 μmol/mol guanine [1]. This level is explicitly stated to be 'approximately one-third' of the co-occurring cyclic adduct 1, placing the adduct 1 level at an estimated ~1,929 μmol/mol guanine [1]. In a separate dose-response study using oral gavage, levels of a related cyclic adduct 1 ranged from 952 ± 180 to 3,030 ± 854 pmol/μmol Gua, further demonstrating the consistent, quantifiable difference between acyclic and cyclic adduct species [2].

DNA Adductomics Carcinogenesis Biomarker Quantification

Confirmed Structural Identity via Chemoselective Reduction to 7-(4-Hydroxybutyl)guanine

The structural identity of the target compound as the acyclic 7-(4-oxobutyl)guanine was rigorously confirmed by its chemoselective reduction with NaBH4 to 7-(4-hydroxybutyl)guanine [1]. This specific chemical transformation is not applicable to the cyclic 7,8-guanine adducts, which lack a free aldehyde functional group. The reduction product was verified by comparison with an authentic synthetic standard, providing unambiguous structural proof that can be replicated as a quality control step for procured material [1].

Structural Confirmation Chemical Transformation Quality Control

Established Utility as an Analytical Reference Standard for HPLC-Based DNA Adduct Quantification

The synthetic standard of 7-(4-oxobutyl)guanine was directly used to develop and validate HPLC systems for the quantitative analysis of NPYR-DNA adduct mixtures [1]. In the foundational in vitro study, a panel of six structurally distinct guanine adducts was resolved using HPLC, with the target compound serving as one of the two major product peaks. The study also established that the target compound's concentration in DNA peaked at 6 hours post-reaction before declining due to depurination, a kinetic behavior that can be monitored only with the authentic standard [1]. In contrast, the cyclic adducts (11-13) from crotonaldehyde showed a gradual increase over 36 hours, representing a distinct kinetic profile [1].

Analytical Chemistry Method Development Reference Standards

Susceptibility to Air Oxidation: A Distinct Stability Concern Requiring Authentic Material

During independent synthetic verification, 7-(4-oxobutyl)guanine (compound 6) was observed to undergo air oxidation to the corresponding carboxylic acid derivative, 7-(3-carboxypropyl)guanine (compound 7) [1]. This inherent reactivity is a direct consequence of its acyclic aldehyde side chain and represents a unique stability challenge not shared by the structurally constrained cyclic adducts. The study confirmed this transformation by characterizing the oxidation product via proton NMR, UV, and mass spectral analyses [1].

Chemical Stability Storage Conditions Reactivity

Procurement-Driven Application Scenarios for 7-(4-Oxobutyl)guanine (CAS 123752-07-8)


Quantitative Biomarker Analysis of N-Nitrosopyrrolidine Exposure

In exposure biology studies, the authentic standard is used as a primary reference for LC-MS/MS quantification of this specific acyclic adduct in hepatic DNA. As demonstrated, its in vivo level (643 ± 9 μmol/mol guanine) serves as a distinct, quantifiable endpoint that cannot be interpolated from the more abundant cyclic adduct 1 due to a 3-fold difference in formation [1].

Method Development and Validation for DNA Adductomics

The compound is essential for developing and calibrating HPLC or LC-MS/MS methods designed to separate and quantify the full spectrum of NPYR-DNA adducts. Its unique kinetic profile, peaking at 6 hours before declining due to depurination, provides a critical validation checkpoint that cyclic standards cannot offer [2].

Structural Confirmation and Quality Control of Synthesized Adducts

The compound's distinct chemoselectivity—specifically its quantitative reduction by NaBH4 to 7-(4-hydroxybutyl)guanine—can be used as a routine quality control assay to verify the identity and chemical integrity of a newly procured batch, a test that would fail for any co-eluting cyclic impurity [3].

Studies on DNA Adduct Stability and Repair Kinetics

Its documented susceptibility to both spontaneous depurination and air oxidation makes it a key probe for investigating DNA lesion persistence. Procurement of high-purity standard under inert storage conditions is a prerequisite for generating reliable kinetic data, as oxidation to the carboxylic acid analog (confirmed by NMR and MS) during storage would confound experimental results [2].

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